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molecular formula C11H22N2O3 B8664625 Tert-butyl 3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B8664625
M. Wt: 230.30 g/mol
InChI Key: RIMYCVANDMMPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OC(=O)N1CCC(O)C(CN=[N+]=[N-])C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([CH2:15][N:16]=[N+:17]=[N-:18])[CH:11]([OH:14])[CH2:12][CH2:13]1.[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([CH2:15][NH2:16])[CH:11]([OH:14])[CH2:12][CH2:13]1

Inputs

Step One
Name
CC(C)(C)OC(=O)N1CCC(O)C(CN=[N+]=[N-])C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC(O)C(CN=[N+]=[N-])C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCC(O)C(CN)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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